molecular formula C12H9ClN2O4S B12677814 2-Chloroethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate CAS No. 42372-36-1

2-Chloroethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate

Cat. No.: B12677814
CAS No.: 42372-36-1
M. Wt: 312.73 g/mol
InChI Key: VHZDXGOUUGRBHG-UHFFFAOYSA-N
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Description

EINECS 255-783-3, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is typically carried out in an aqueous medium at a temperature of around 50-60°C. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, ensuring the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals can then participate in various polymerization reactions, including:

    Addition Polymerization: Initiating the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.

    Copolymerization: Facilitating the copolymerization of different monomers to produce copolymers with desired properties.

Common Reagents and Conditions

The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. Common solvents used in these reactions include toluene, benzene, and other organic solvents that can dissolve both the initiator and the monomers.

Major Products Formed

The major products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are free radicals, which then initiate the polymerization of monomers to form polymers. The specific polymers produced depend on the monomers used in the reaction.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:

    Polymer Chemistry: Used as a radical initiator in the synthesis of various polymers and copolymers.

    Material Science: Employed in the production of advanced materials with specific properties, such as high strength, flexibility, and thermal stability.

    Biomedical Research: Utilized in the development of drug delivery systems and biomedical devices.

    Industrial Applications: Applied in the manufacturing of plastics, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to generate free radicals. These radicals then initiate the polymerization of monomers by breaking the double bonds in the monomers, leading to the formation of polymer chains. The molecular targets in this process are the monomers, and the pathways involved include radical chain reactions.

Comparison with Similar Compounds

2,2’-azobis(2-methylpropionitrile) is unique among radical initiators due to its specific decomposition temperature and the stability of the radicals it generates. Similar compounds include:

    Benzoyl Peroxide: Another radical initiator with a different decomposition temperature and radical stability.

    Azobisisobutyronitrile: A compound with similar properties but different applications in polymerization reactions.

In comparison, 2,2’-azobis(2-methylpropionitrile) is preferred in certain applications due to its ability to generate radicals at relatively lower temperatures, making it suitable for temperature-sensitive polymerization processes.

Properties

CAS No.

42372-36-1

Molecular Formula

C12H9ClN2O4S

Molecular Weight

312.73 g/mol

IUPAC Name

5-(2-chloroethoxysulfonyl)-2-diazonionaphthalen-1-olate

InChI

InChI=1S/C12H9ClN2O4S/c13-6-7-19-20(17,18)11-3-1-2-9-8(11)4-5-10(15-14)12(9)16/h1-5H,6-7H2

InChI Key

VHZDXGOUUGRBHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)OCCCl

Origin of Product

United States

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